Cas no 1323291-06-0 (1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride)

1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride
- 1323291-06-0
- AKOS026700497
- F5095-0176
- (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(m-tolyl)methanone hydrochloride
- [4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3-methylphenyl)methanone;hydrochloride
- VU0634963-1
-
- Inchi: 1S/C17H22N4O.ClH/c1-3-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)15-6-4-5-14(2)13-15;/h4-8,13H,3,9-12H2,1-2H3;1H
- InChI Key: ZVGUCEJMSXSQHP-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1C=CC=C(C)C=1)N1CCN(C2=NC=CN2CC)CC1
Computed Properties
- Exact Mass: 334.1560391g/mol
- Monoisotopic Mass: 334.1560391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 381
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.4Ų
1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5095-0176-30mg |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride |
1323291-06-0 | 30mg |
$178.5 | 2023-09-10 | ||
Life Chemicals | F5095-0176-20μmol |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride |
1323291-06-0 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5095-0176-50mg |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride |
1323291-06-0 | 50mg |
$240.0 | 2023-09-10 | ||
Life Chemicals | F5095-0176-2μmol |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride |
1323291-06-0 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5095-0176-10μmol |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride |
1323291-06-0 | 10μmol |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5095-0176-1mg |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride |
1323291-06-0 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5095-0176-3mg |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride |
1323291-06-0 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5095-0176-10mg |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride |
1323291-06-0 | 10mg |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5095-0176-5μmol |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride |
1323291-06-0 | 5μmol |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5095-0176-5mg |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride |
1323291-06-0 | 5mg |
$103.5 | 2023-09-10 |
1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride Related Literature
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
Additional information on 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride
Recent Advances in the Study of 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride (CAS: 1323291-06-0)
The compound 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride (CAS: 1323291-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazole and piperazine backbone, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications, making it a subject of intense scientific scrutiny.
One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary research indicates that 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride exhibits high affinity for certain receptor subtypes, particularly those involved in neurotransmission and inflammation. This has led to hypotheses about its potential utility in treating neurological disorders and inflammatory conditions. In vitro and in vivo studies have demonstrated its efficacy in modulating receptor activity, with notable effects on signal transduction pathways.
Another significant aspect of recent research has been the optimization of the compound's pharmacokinetic and pharmacodynamic profiles. Scientists have explored various formulations and delivery methods to enhance its bioavailability and reduce potential side effects. For instance, novel salt forms and prodrug derivatives have been synthesized and evaluated, with the hydrochloride salt (CAS: 1323291-06-0) emerging as a particularly stable and effective variant. These advancements are critical for transitioning the compound from the laboratory to clinical trials.
In addition to its therapeutic potential, the compound's synthetic pathway has also been a focus of recent studies. Researchers have developed more efficient and scalable methods for its synthesis, addressing challenges related to yield and purity. These improvements are essential for ensuring a consistent supply of high-quality material for further research and potential commercialization. The use of green chemistry principles in its synthesis has also been explored, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.
Looking ahead, the next steps for 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride involve rigorous preclinical and clinical testing to validate its safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development. Furthermore, ongoing research aims to uncover additional therapeutic indications and explore combination therapies to maximize its clinical impact. The compound's unique chemical structure and promising preliminary data position it as a compelling candidate for future drug development.
1323291-06-0 (1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methylbenzoyl)piperazine hydrochloride) Related Products
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)



